5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine

Catalog No.
S14244314
CAS No.
M.F
C11H13N3S
M. Wt
219.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine

Product Name

5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-[2-(4-methylphenyl)ethyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

InChI

InChI=1S/C11H13N3S/c1-8-2-4-9(5-3-8)6-7-10-13-14-11(12)15-10/h2-5H,6-7H2,1H3,(H2,12,14)

InChI Key

OTKPKZWMPHQLQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC2=NN=C(S2)N

5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine is a synthetic compound characterized by its unique thiadiazole ring structure, which consists of a five-membered ring containing three nitrogen atoms and two sulfur atoms. The molecular formula of this compound is C₉H₉N₃S, with a molecular weight of approximately 181.25 g/mol. The compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

The structure features a 4-methylphenyl group attached to the thiadiazole core, which contributes to its chemical properties and reactivity. The presence of the thiadiazole ring often enhances the biological activity of compounds, making them potential candidates for drug development and other applications in pharmaceuticals.

Typical of thiadiazole derivatives:

  • Nucleophilic Substitution: The nitrogen atoms in the thiadiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Acylation: The amine group can react with acyl chlorides to form amides, which may enhance the compound's pharmacological properties.
  • Reduction Reactions: The compound may also be subjected to reduction reactions to modify its functional groups or to synthesize derivatives.

These reactions are essential for synthesizing analogs that may exhibit improved biological activity or altered pharmacokinetic properties.

Research indicates that 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have shown that compounds containing the thiadiazole moiety can possess antimicrobial properties against various bacterial strains .
  • Anticancer Properties: Some derivatives of thiadiazoles have demonstrated potential anticancer effects in vitro, suggesting that this compound may also be explored for similar applications .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

The synthesis of 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide. The general procedure includes:

  • Condensation Reaction: Combine 4-methylbenzoic acid with thiosemicarbazide under acidic conditions to promote condensation.
  • Cyclization: Heat the mixture to facilitate the formation of the thiadiazole ring through cyclization.
  • Purification: Isolate the product through recrystallization or chromatography techniques to obtain pure 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine.

This method highlights the importance of controlling reaction conditions to optimize yield and purity.

5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agriculture: Compounds with similar structures have been explored as agrochemicals for pest control due to their efficacy against plant pathogens.
  • Material Science: Thiadiazole derivatives are investigated for their properties in organic electronics and as corrosion inhibitors.

Interaction studies involving 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine focus on its binding affinity and mechanism of action with biological targets. These studies are crucial for understanding how this compound interacts at the molecular level with enzymes or receptors relevant to its therapeutic effects.

Preliminary data suggest that this compound may interact with specific protein targets involved in microbial resistance or cancer cell proliferation pathways . Further studies employing techniques such as molecular docking and kinetic assays will be essential for elucidating these interactions.

Several compounds share structural similarities with 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeContains a nitro group which may enhance reactivity
2-Amino-5-methyl-1,3,4-thiadiazoleThiadiazole derivativeSimplified structure with different biological activity
5-(Phenyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeLacks methyl substitution; potential variations in activity

The uniqueness of 5-(4-Methylphenethyl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern and resultant biological profile compared to these similar compounds. Its methyl group on the phenyl ring may influence both solubility and interaction with biological targets differently than those lacking such substitutions.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

219.08301860 g/mol

Monoisotopic Mass

219.08301860 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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